Sodium 2-hydroxy-3-iodopropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-3-iodopropanesulphonate is an organic compound with the molecular formula C3H6INaO4S. It is a sulfonate ester that contains both iodine and hydroxyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-iodopropanesulphonate typically involves the reaction of 3-iodopropanol with sodium bisulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-iodopropanol} + \text{sodium bisulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxy-3-iodopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 2-iodo-3-oxopropanesulphonate.
Reduction: Formation of 2-hydroxypropane-1-sulfonate.
Substitution: Formation of 2-hydroxy-3-aminopropanesulphonate.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-3-iodopropanesulphonate has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxy-3-iodopropanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged amino acid residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-hydroxy-3-chloropropanesulphonate
- Sodium 2-hydroxy-3-bromopropanesulphonate
- Sodium 2-hydroxy-3-fluoropropanesulphonate
Comparison: Sodium 2-hydroxy-3-iodopropanesulphonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions and more effective in forming halogen bonds .
Eigenschaften
CAS-Nummer |
4812-15-1 |
---|---|
Molekularformel |
C3H6INaO4S |
Molekulargewicht |
288.04 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-iodopropane-1-sulfonate |
InChI |
InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
XCAITBQFQMTNMS-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(CI)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.